molecular formula C8H15NO2 B11918443 (2R)-1-Butylazetidine-2-carboxylic acid CAS No. 255883-25-1

(2R)-1-Butylazetidine-2-carboxylic acid

Cat. No.: B11918443
CAS No.: 255883-25-1
M. Wt: 157.21 g/mol
InChI Key: XAXHKUOUSXLZKK-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-1-Butylazetidine-2-carboxylic acid is a chiral carboxylic acid with an azetidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-Butylazetidine-2-carboxylic acid typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method is the catalytic asymmetric synthesis, which employs chiral catalysts to induce the formation of the (2R) configuration. The reaction conditions often include mild temperatures and specific solvents to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of environmentally benign reagents and solvents is also emphasized to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2R)-1-Butylazetidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted azetidine derivatives .

Scientific Research Applications

(2R)-1-Butylazetidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-1-Butylazetidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-1-Butylazetidine-2-carboxylic acid is unique due to its specific (2R) configuration and the presence of a butyl group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound in the synthesis of chiral molecules and in studying stereochemical effects in chemical reactions .

Properties

CAS No.

255883-25-1

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

(2R)-1-butylazetidine-2-carboxylic acid

InChI

InChI=1S/C8H15NO2/c1-2-3-5-9-6-4-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m1/s1

InChI Key

XAXHKUOUSXLZKK-SSDOTTSWSA-N

Isomeric SMILES

CCCCN1CC[C@@H]1C(=O)O

Canonical SMILES

CCCCN1CCC1C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.